molecular formula C16H17NO B1267760 4-(Benzyl(ethyl)amino)benzaldehyde CAS No. 67676-47-5

4-(Benzyl(ethyl)amino)benzaldehyde

Cat. No.: B1267760
CAS No.: 67676-47-5
M. Wt: 239.31 g/mol
InChI Key: YVBIDCBDRUUGEA-UHFFFAOYSA-N
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Description

4-(Benzyl(ethyl)amino)benzaldehyde is an organic compound with the molecular formula C16H17NO and a molecular weight of 239.32 g/mol . It is a derivative of benzaldehyde, where the aldehyde group is substituted with a benzyl(ethyl)amino group. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyl(ethyl)amino)benzaldehyde typically involves the reductive amination of 4-formylbenzoic acid with benzylamine and ethylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) . The reaction conditions generally include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to 50°C

    Reaction Time: 2-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactants: 4-formylbenzoic acid, benzylamine, ethylamine

    Catalyst: Palladium on carbon (Pd/C) for hydrogenation steps

    Solvent: Toluene or dichloromethane

    Temperature: 50-80°C

    Pressure: 1-5 atm of hydrogen gas

Chemical Reactions Analysis

Types of Reactions

4-(Benzyl(ethyl)amino)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl(ethyl)amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at room temperature

    Reduction: NaBH4 in methanol at 0-25°C

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: 4-(Benzyl(ethyl)amino)benzoic acid

    Reduction: 4-(Benzyl(ethyl)amino)benzyl alcohol

    Substitution: Various substituted benzyl(ethyl)amino derivatives

Scientific Research Applications

4-(Benzyl(ethyl)amino)benzaldehyde has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Biological Studies: Employed in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industrial Applications: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Benzyl(ethyl)amino)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl(ethyl)amino group can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The aldehyde group can undergo nucleophilic addition reactions with amino acids in proteins, potentially modifying their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyl(methyl)amino)benzaldehyde
  • 4-(Benzyl(propyl)amino)benzaldehyde
  • 4-(Benzyl(isopropyl)amino)benzaldehyde

Comparison

4-(Benzyl(ethyl)amino)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinity in biological systems, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

4-[benzyl(ethyl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-17(12-14-6-4-3-5-7-14)16-10-8-15(13-18)9-11-16/h3-11,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBIDCBDRUUGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300240
Record name 4-[Benzyl(ethyl)amino]benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67676-47-5
Record name 4-[Ethyl(phenylmethyl)amino]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67676-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 135484
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Record name 67676-47-5
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Record name 4-[Benzyl(ethyl)amino]benzaldehyde
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Record name Benzaldehyde, 4-[ethyl(phenylmethyl)amino]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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